molecular formula C19H20N4O3S B12011153 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 613249-73-3

4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12011153
CAS No.: 613249-73-3
M. Wt: 384.5 g/mol
InChI Key: LPSHSBYUJFVDTL-UDWIEESQSA-N
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Description

4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, ethoxy groups, and a hydroxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Substitution Reactions: The ethoxy groups are introduced via nucleophilic substitution reactions using ethyl iodide or ethyl bromide.

    Condensation Reaction: The final step involves the condensation of the triazole derivative with 3-ethoxy-4-hydroxybenzaldehyde in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the imine bond, resulting in the formation of amine derivatives.

    Substitution: The ethoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Alkyl halides (e.g., ethyl iodide) and strong bases (e.g., sodium hydride) are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for further biological studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its anti-inflammatory, anticancer, and antioxidant activities. Researchers are exploring its potential as a lead compound for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Methoxy-4-hydroxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(3-methylphenyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

Compared to similar compounds, 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity. The specific arrangement of functional groups in this compound may also result in distinct interactions with molecular targets, making it a valuable compound for further research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

613249-73-3

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O3S/c1-3-25-15-7-5-6-14(11-15)18-21-22-19(27)23(18)20-12-13-8-9-16(24)17(10-13)26-4-2/h5-12,24H,3-4H2,1-2H3,(H,22,27)/b20-12+

InChI Key

LPSHSBYUJFVDTL-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)OCC

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)OCC

Origin of Product

United States

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